8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
Description
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCIMIQXTWTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Schöpf Cyclization
The tropane skeleton is classically synthesized via the Robinson-Schöpf reaction, which cyclizes a dialdehyde with a primary amine. For 8-methyl derivatives, N-methylglycine (sarcosine) reacts with glutaraldehyde under acidic conditions to form the bicyclic iminium intermediate, which is subsequently reduced to the amine. Modifications to this method include microwave-assisted protocols that reduce reaction times from days to hours while maintaining yields >90%.
Enantioselective Synthesis
Chiral pool strategies employ L-proline derivatives to enforce stereochemistry. For example, (S)-pyroglutamic acid undergoes reductive amination with methylamine, followed by intramolecular cyclization to yield the enantiomerically pure bicyclic amine. This approach achieves >98% enantiomeric excess (ee) but requires chromatographic separation of diastereomers.
The Mitsunobu reaction, typically used for ether formation, has been adapted for nitrile introduction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group reacts with trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF). This method preserves stereochemistry, yielding 85% of the endo-nitrilium intermediate, which is hydrolyzed to the nitrile.
Carboxylic Acid to Nitrile Conversion
Curtius Rearrangement and Dehydration
Starting from 8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid, the acid is converted to an acyl azide via treatment with diphenylphosphoryl azide (DPPA). Thermal Curtius rearrangement yields an isocyanate, which is hydrolyzed to the amine and subsequently oxidized to the nitrile using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene). This three-step sequence achieves a 60% overall yield.
Direct Dehydration of Amides
The carboxylic acid is first converted to the primary amide using thionyl chloride and ammonium hydroxide. Dehydration with phosphorus oxychloride (POCl3) in pyridine at 0–5°C provides the nitrile in 82% yield. This method is advantageous for scalability but requires strict temperature control to avoid N-oxide formation.
Stereochemical Control and Resolution
Chiral Auxiliary-Assisted Synthesis
Industrial-Scale Optimization Challenges
Purification of Bicyclic Intermediates
The high polarity of azabicyclo derivatives complicates crystallization. Reverse-phase chromatography with C18 silica and methanol/water gradients is employed, but this increases production costs. Recent advances in continuous flow crystallization using antisolvent precipitation (e.g., water in acetone) reduce processing time by 40%.
Emerging Methodologies
Photoredox Catalysis for C–H Cyanation
Visible-light-driven cyanation uses 9-mesityl-10-methylacridinium perchlorate as a photocatalyst. Irradiation at 450 nm activates the C–H bond at position 3, enabling direct cyanation with trimethylsilyl cyanide. Preliminary results show 55% yield, but the method eliminates pre-functionalization steps.
Biocatalytic Synthesis
Engineered nitrilases from Pseudomonas fluorescens catalyze the hydrolysis of 3-cyano precursors to carboxylic acids. Reverse reactions under high-substrate conditions (1 M KCN) are being explored to synthesize the nitrile directly from the alcohol, though current yields remain <30%.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHN
Molecular Weight: 174.23 g/mol
IUPAC Name: 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
The compound features a bicyclic structure with a nitrogen atom and a nitrile group, contributing to its unique chemical properties and biological activities.
Pharmaceutical Development
This compound has shown potential as a monoamine reuptake inhibitor , making it valuable in the treatment of various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) . Its mechanism involves the inhibition of neurotransmitter transporters, particularly those for serotonin and dopamine, which are critical in mood regulation.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant binding affinity to serotonin transporters (SERT) and dopamine transporters (DAT), suggesting their potential as effective antidepressants .
This compound serves as a model for studying the biological effects of tropane alkaloids. Research indicates that it can modulate neurotransmitter systems, influencing pain perception and mood disorders .
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Inhibits serotonin reuptake | , |
| Analgesic | Modulates pain pathways | |
| Anticholinergic | Affects cholinergic signaling |
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a building block for developing more complex molecules, particularly in the synthesis of novel pharmaceuticals with enhanced therapeutic profiles . Its unique bicyclic structure allows for various modifications that can lead to new drug candidates.
Industrial Applications
Beyond its pharmaceutical relevance, this compound is also employed in the development of new materials and chemical processes due to its distinctive chemical properties .
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the nitrile group can participate in various chemical reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its medicinal properties.
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a bicyclic compound belonging to the tropane alkaloid family, which is recognized for its significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
- Molecular Formula : C9H14N2
- Molecular Weight : 150.22 g/mol
- CAS Number : 96920-55-7
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine levels and enhancing cholinergic signaling .
- Receptor Modulation : It is suggested that the compound may interact with nicotinic acetylcholine receptors, promoting increased ion flow and subsequent cellular responses, which can lead to enhanced synaptic plasticity and cognitive functions .
Biological Activity
The biological activities associated with this compound include:
- Neuroprotective Effects : By inhibiting acetylcholinesterase and modulating cholinergic pathways, the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various pathogens, including bacteria and parasites .
Case Study 1: Neuroprotective Potential
A study evaluated the effects of 8-Methyl-8-azabicyclo[3.2.1]octane derivatives on neuronal cultures. The results indicated that these compounds enhanced cell survival under oxidative stress conditions by modulating acetylcholine levels, suggesting potential applications in treating Alzheimer's disease.
Case Study 2: Antimicrobial Activity
In a screening for antimicrobial agents, 8-Methyl-8-azabicyclo[3.2.1]octane derivatives demonstrated activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.03125 to 0.25 μg/mL, indicating potent antibacterial effects .
Biochemical Pathways
The compound influences several biochemical pathways:
- Neurotransmitter Pathways : By inhibiting acetylcholinesterase, it affects cholinergic signaling pathways.
- Metabolic Pathways : Metabolized primarily by liver enzymes (cytochrome P450), it produces active metabolites that may further influence cellular processes.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile?
- Methodology : The enantioselective construction of the bicyclic scaffold can be achieved via stereocontrolled cyclization of acyclic precursors containing pre-defined stereochemical information. Alternatively, desymmetrization of achiral tropinone derivatives (e.g., via asymmetric catalysis) provides access to the target structure . For derivatives, functionalization at the 3-position often involves nucleophilic substitution or nitrile group introduction under controlled conditions .
Q. How is the structural integrity of this compound confirmed?
- Methodology : Use high-resolution techniques such as NMR (¹H/¹³C) to confirm stereochemistry and substituent placement. X-ray crystallography is critical for resolving bicyclic conformations, while HRMS validates molecular weight. Computational tools (e.g., DFT calculations) can cross-verify spectroscopic data .
Q. What safety protocols are essential for handling this compound and its derivatives?
- Methodology : Follow GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye irritation .
- Work in a fume hood due to potential respiratory irritation .
- Store in amber glass bottles under inert conditions to prevent degradation .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
- Methodology :
- SAR Studies : Replace the nitrile group with esters, amines, or heterocycles to assess receptor binding. For example, BIMU 1 (a carboxamide derivative) showed partial agonism at serotonin receptors, while ester derivatives exhibited varied MIC values against bacterial strains .
- Pharmacological Assays : Use radioligand binding assays (e.g., for 5-HT₄ receptors) to quantify affinity changes. Compare results with computational docking models .
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Standardize Assay Conditions : Variations in MIC values (e.g., 0.03125 μg/mL vs. 0.5–4 μg/mL) may arise from differences in bacterial strains or culture media. Use CLSI/FDA guidelines for reproducibility .
- Control Stereochemistry : Enantiomeric purity significantly impacts activity. Validate using chiral HPLC or circular dichroism .
Q. What in vitro models are suitable for pharmacokinetic profiling?
- Methodology :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Permeability : Caco-2 cell monolayers predict intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free drug fractions .
Q. How can computational tools optimize synthetic routes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
